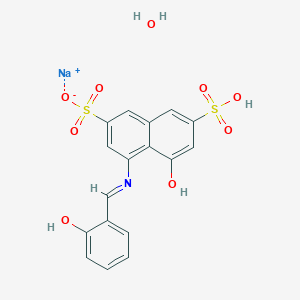

Sodium 5-hydroxy-4-((2-hydroxybenzylidene)amino)-7-sulfonaphthalene-2-sulfonate hydrate

Übersicht

Beschreibung

Sodium 5-hydroxy-4-((2-hydroxybenzylidene)amino)-7-sulfonaphthalene-2-sulfonate hydrate is a useful research compound. Its molecular formula is C17H14NNaO9S2 and its molecular weight is 463.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Environmental and Analytical Applications

Sulfonated aromatic compounds have also found applications in environmental and analytical chemistry. Kulmala et al. (1997) investigated the intrinsic and extrinsic lyoluminescences of X-ray irradiated sodium chloride in the presence of aminonaphthalene derivatives, showcasing the potential of these compounds in analytical methodologies Kulmala et al., 1997. This research underscores the utility of sulfonated compounds in enhancing analytical techniques, particularly in the detection and quantification of specific molecules.

Advanced Materials and Polymers

The development of advanced materials and polymers is another area where sulfonated compounds play a crucial role. Ćirić-Marjanović et al. (2006) discussed the electrochemical oxidative polymerization of sodium 4-amino-3-hydroxynaphthalene-1-sulfonate, leading to the creation of new semiconducting, electroactive, water-soluble polymeric materials. This study illustrates the potential of sulfonated naphthalenes in the fabrication of innovative polymers with applications in electronics and materials science Ćirić-Marjanović et al., 2006.

Biochemical and Medical Research

Although not directly related to "Sodium 5-hydroxy-4-((2-hydroxybenzylidene)amino)-7-sulfonaphthalene-2-sulfonate hydrate," studies on similar sulfonated compounds have contributed to biochemical and medical research. Horton and Tucker (1970) prepared water-soluble reagents from 2-hydroxy-5-nitrobenzyl halides for protein modification, demonstrating the biochemical utility of sulfonated compounds in probing protein structure and function Horton & Tucker, 1970.

Wirkmechanismus

Target of Action

Azomethine-H monosodium salt hydrate, also known as Sodium 5-hydroxy-4-((2-hydroxybenzylidene)amino)-7-sulfonaphthalene-2-sulfonate hydrate, primarily targets boron in various samples . Boron is a trace element that plays a crucial role in the growth and development of plants .

Mode of Action

Azomethine-H monosodium salt hydrate acts as a complexing agent . It binds to boron, forming a colored complex that can be detected using colorimetric methods . The formation of this complex allows for the quantification of boron in the sample .

Biochemical Pathways

The interaction of Azomethine-H monosodium salt hydrate with boron does not directly affect any biochemical pathways. Instead, it provides a means of measuring boron concentration, which can indirectly provide information about various biochemical processes. Boron is involved in the structure and function of cell walls, and it also plays a role in the metabolism of carbohydrates and proteins in plants .

Pharmacokinetics

Its solubility in 1 m naoh is reported to be between 4900-5100 mg/mL , which may influence its distribution and elimination in a biological system.

Result of Action

The primary result of the action of Azomethine-H monosodium salt hydrate is the formation of a colored complex with boron . This complex can be detected and quantified using colorimetric methods, providing a measure of the boron concentration in the sample .

Action Environment

The action of Azomethine-H monosodium salt hydrate can be influenced by various environmental factors. For instance, the pH of the solution can affect the formation of the boron complex . Additionally, the presence of other substances in the sample, such as soil or plant material, can potentially interfere with the colorimetric determination of boron .

Biochemische Analyse

Biochemical Properties

The role of Azomethine-H monosodium salt hydrate in biochemical reactions is primarily related to its ability to interact with boron, a trace element that is essential for the normal growth and development of many plants

Cellular Effects

Given its role in the colorimetric determination of boron, it is likely that this compound may influence cell function in ways that are related to boron metabolism . This could potentially include impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that this compound can bind to boron and facilitate its detection through colorimetric methods

Metabolic Pathways

The metabolic pathways that Azomethine-H monosodium salt hydrate is involved in are not well characterized. Given its role in the detection of boron, it is possible that this compound may interact with enzymes or cofactors involved in boron metabolism .

Eigenschaften

IUPAC Name |

sodium;5-hydroxy-4-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO8S2.Na.H2O/c19-15-4-2-1-3-10(15)9-18-14-7-12(27(21,22)23)5-11-6-13(28(24,25)26)8-16(20)17(11)14;;/h1-9,19-20H,(H,21,22,23)(H,24,25,26);;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIGDXDVSZJVSW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)O)O.O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14NNaO9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32266-60-7 (Parent) | |

| Record name | Azomethine-H sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005941071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

463.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | Azomethine-H sodium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12013 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5941-07-1, 206752-32-1 | |

| Record name | Azomethine-H sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005941071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hydrogen 4-hydroxy-5-(salicylideneamino)naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Azomethine-H monosodium salt hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Ethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2641021.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2641022.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2641030.png)

![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2641035.png)